molecular formula C8H10BrN3O B1330507 2-(4-Bromoanilino)acetohydrazide CAS No. 2371-33-7

2-(4-Bromoanilino)acetohydrazide

Cat. No.: B1330507
CAS No.: 2371-33-7
M. Wt: 244.09 g/mol
InChI Key: NOIBZWJZTOZQNK-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)acetohydrazide is a hydrazide compound with the molecular formula C8H10BrN3O and a molecular weight of 244.09 g/mol.

Preparation Methods

The synthesis of 2-(4-Bromoanilino)acetohydrazide typically involves the reaction of ethyl-2-(4-bromophenylamino) acetate with hydrazine hydrate in ethanol. The reaction mixture is refluxed on a water bath for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Bromoanilino)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Bromoanilino)acetohydrazide has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and coordination polymers.

    Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities, making it a valuable candidate for developing new antimicrobial agents.

    Medicine: It is explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process . Similarly, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2-(4-Bromoanilino)acetohydrazide can be compared with other similar compounds, such as:

    2-(4-Chloroanilino)acetohydrazide: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activity.

    2-(4-Fluoroanilino)acetohydrazide: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and reactivity.

    2-(4-Methoxyanilino)acetohydrazide: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-bromoanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIBZWJZTOZQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307179
Record name 2-(4-bromoanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2371-33-7
Record name NSC190330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-bromoanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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